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Compound of Interest

Compound Name: 4-Isopropylphenylacetaldehyde

Cat. No.: B1208413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Isopropylphenylacetaldehyde (CAS No. 4395-92-0), a significant compound in the fragrance

and pharmaceutical industries. Due to the limited availability of published experimental spectra,

this document presents predicted data based on established spectroscopic principles and data

from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols and

a workflow diagram for spectroscopic analysis.

Molecular Structure and Properties
IUPAC Name: 2-(4-isopropylphenyl)acetaldehyde

Synonyms: p-Isopropylphenylacetaldehyde, Cuminaldehyde acetaldehyde

CAS Number: 4395-92-0[1][2][3]

Molecular Formula: C₁₁H₁₄O[1][4]

Molecular Weight: 162.23 g/mol [1][4]
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Figure 1. Chemical structure of 4-Isopropylphenylacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum of 4-Isopropylphenylacetaldehyde is expected to show distinct

signals corresponding to the aldehydic, aromatic, benzylic, and isopropyl protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.7 Triplet (t) 1H Aldehyde (-CHO)

~7.2 Doublet (d) 2H
Aromatic (ortho to -

CH₂CHO)

~7.1 Doublet (d) 2H
Aromatic (ortho to -

iPr)

~3.6 Doublet (d) 2H Benzylic (-CH₂CHO)

~2.9 Septet 1H Isopropyl (-CH(CH₃)₂)

~1.2 Doublet (d) 6H Isopropyl (-CH(CH₃)₂)
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Note: Predicted chemical shifts and multiplicities are based on established values for similar

structural motifs.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal.

Chemical Shift (δ, ppm) Assignment

~200 Aldehyde Carbonyl (C=O)

~148 Quaternary Aromatic (ipso to -iPr)

~131 Quaternary Aromatic (ipso to -CH₂CHO)

~129 Aromatic CH (ortho to -CH₂CHO)

~127 Aromatic CH (ortho to -iPr)

~50 Benzylic Carbon (-CH₂CHO)

~34 Isopropyl Methine (-CH(CH₃)₂)

~24 Isopropyl Methyl (-CH(CH₃)₂)

Note: Predicted chemical shifts are based on typical values for substituted benzene derivatives

and aldehydes.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorptions for 4-Isopropylphenylacetaldehyde are expected to be from the aldehyde and

aromatic functionalities.
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong
C-H stretch (Aliphatic -

isopropyl and benzylic)

~2820 and ~2720 Medium
C-H stretch (Aldehyde C-H,

Fermi resonance)

~1725 Strong
C=O stretch (Aldehyde

carbonyl)

~1605, ~1515, ~1465 Medium C=C stretch (Aromatic ring)

~830 Strong
C-H bend (p-disubstituted

benzene)

Note: Predicted absorption frequencies are based on characteristic values for aromatic

aldehydes.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Ratio Proposed Fragment

162 [M]⁺: Molecular ion

147
[M - CH₃]⁺: Loss of a methyl group from the

isopropyl moiety.

119
[M - C₃H₇]⁺ or [M - CHO - CH₂]⁺: Loss of the

isopropyl group or a larger fragment.

91
[C₇H₇]⁺: Tropylium ion, a common fragment for

compounds with a benzylic group.

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and

common fragmentation pathways for aromatic aldehydes.
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Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound like 4-
Isopropylphenylacetaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument: A 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 12

ppm.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of

scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. The

spectral width should be set to approximately 0 to 220 ppm.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

IR Spectroscopy
Sample Preparation: As the compound can be a liquid or a low-melting solid, it can be

analyzed as a thin film between two NaCl or KBr plates.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: A background spectrum of the clean plates is recorded and automatically

subtracted from the sample spectrum.
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Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to

analysis.

Ionization: Utilize Electron Impact (EI) ionization for GC-MS, which provides characteristic

fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of

4-Isopropylphenylacetaldehyde.
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Caption: Workflow for the spectroscopic analysis of 4-Isopropylphenylacetaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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